Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate
Description
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate is a boronate ester derivative featuring a cyclohex-2-ene ring substituted with an ethyl carboxylate group at position 1 and a pinacol boronate ester at position 2. This compound is synthesized via palladium-catalyzed oxidative borylation of enallenes, a method optimized for constructing cyclobutenes and cyclohexene derivatives . Its applications span cross-coupling reactions (e.g., Suzuki-Miyaura) and use as intermediates in pharmaceuticals and materials science .
Properties
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKKKXHQIGJDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Cross-Coupling
A high-yielding method employs nickel catalysis under inert conditions. The procedure involves:
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Catalyst System : Ni(dppf)Cl₂ (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%).
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Reductant : Manganese powder (3 equiv) for boron source activation.
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Additives : MgCl₂ (1.2 equiv) and diethyl oxalate (DEO, 1.5 equiv) to stabilize intermediates.
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Solvent : DMSO/MeCN (1:1, 0.3 M).
Table 1: Standard Reaction Conditions for Nickel-Catalyzed Borylation
| Component | Quantity | Role |
|---|---|---|
| Ni(dppf)Cl₂ | 0.02 mmol | Catalyst |
| dtbpy | 0.02 mmol | Ligand |
| Mn | 0.6 mmol | Reductant |
| MgCl₂ | 0.24 mmol | Stabilizer |
| Diethyl oxalate (DEO) | 0.3 mmol | Chelating agent |
| Solvent | DMSO/MeCN (1:1) | Reaction medium |
| Temperature | 50°C | Thermal activation |
This method achieves 98% yield (GC analysis) with minimal byproducts. The Mn reductant facilitates boronate ester formation, while MgCl₂ enhances intermediate stability.
Industrial-Scale Synthesis
Continuous Flow Reactors
Industrial production prioritizes efficiency and consistency. Key adaptations from laboratory methods include:
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Automated Feed Systems : Precise reagent dosing to maintain stoichiometry.
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Temperature Control : Jacketed reactors for uniform heat distribution.
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In-Line Purification : Integrated chromatography columns for real-time product isolation.
Table 2: Scalability Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.3–1 L | 100–500 L |
| Cycle Time | 24 h | 8–12 h |
| Yield | 94–98% | 85–90% |
| Purity | >95% | >90% |
Yield reductions at scale stem from mass transfer limitations, addressed via turbulent flow regimes.
Reaction Optimization and Parameters
Ligand and Solvent Screening
The choice of ligand and solvent critically impacts efficiency:
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Ligands : dtbpy outperforms bipyridine analogues due to steric protection of the nickel center.
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Solvents : Polar aprotic solvents (DMSO, MeCN) stabilize charged intermediates, while THF reduces yields by 30%.
Table 3: Ligand Performance Comparison
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| dtbpy | 98 | 24 |
| 2,2′-Bipyridine | 65 | 36 |
| 1,10-Phenanthroline | 72 | 30 |
Purification Techniques
Flash Chromatography
Post-reaction workup involves:
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Quenching : Water addition to hydrolyze residual reagents.
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Extraction : Ethyl acetate (3 × 20 mL) to isolate the product.
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Drying : Anhydrous Na₂SO₄ for moisture removal.
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Chromatography : Silica gel (PE/EA = 100:1) to separate the boronic ester from pinacol byproducts.
Table 4: Purification Outcomes
| Step | Purity Increase (%) | Recovery Rate (%) |
|---|---|---|
| Extraction | 60 → 85 | 95 |
| Flash Chromatography | 85 → 98 | 90 |
Comparative Analysis of Methods
Nickel vs. Palladium Catalysis
While palladium catalysts are common in borylation, nickel offers cost and efficiency advantages:
Table 5: Catalyst Comparison
| Parameter | Ni(dppf)Cl₂ | Pd(PPh₃)₄ |
|---|---|---|
| Cost per mmol | $12 | $45 |
| Typical Yield | 98% | 88% |
| Byproduct Formation | <2% | 10–15% |
| Reaction Time | 24 h | 36 h |
Nickel’s superior performance is attributed to its higher tolerance for oxygenated solvents and boronate esters.
Emerging Methodologies
Photoinduced Borylation
Preliminary studies explore visible-light-driven catalysis using eosin Y as a photosensitizer. Early results show 70% yield at 25°C, reducing energy input by 60% compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol or aldehyde.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of the boronic ester group with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Alcohols or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 280.17 g/mol. Its structure features a dioxaborolane moiety that enhances its reactivity and utility in chemical transformations.
Organic Synthesis
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate is utilized as a reagent in organic synthesis due to its ability to participate in various coupling reactions. It can act as a boron-containing building block in the synthesis of complex organic molecules.
Key Reactions:
- Suzuki Coupling: The compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl halides.
- Alkenylation: It has been used for alkenylation processes where the dioxaborolane group facilitates the formation of new carbon-carbon bonds.
Medicinal Chemistry
In medicinal chemistry, this compound shows promise as a precursor for developing pharmaceuticals. Its boron-containing structure may contribute to biological activity and selectivity.
Potential Applications:
- Anticancer Agents: Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs. This compound may serve as a scaffold for designing new anticancer agents.
- Drug Delivery Systems: The compound's unique properties could be leveraged to create novel drug delivery systems that improve the bioavailability of therapeutic agents.
Materials Science
The compound's characteristics also lend themselves to applications in materials science. Its ability to form stable complexes and enhance material properties makes it suitable for various applications.
Applications:
- Polymer Chemistry: It can be incorporated into polymer matrices to improve mechanical properties or introduce functional groups that enhance performance.
- Nanotechnology: The compound may be used in the synthesis of boron-based nanomaterials with potential applications in electronics or photonics.
Case Study 1: Synthesis of Boron-Derived Pharmaceuticals
A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki coupling reactions. The resultant compounds exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Development of Advanced Materials
Research focused on incorporating this compound into polymer systems revealed enhanced thermal stability and mechanical strength. The materials developed showed promise for use in high-performance applications such as aerospace and automotive components.
Mechanism of Action
The mechanism of action of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate complex, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs differ in substituent positions, ester groups, and cyclohexene double bond locations. Below is a comparative analysis:
Physicochemical Properties
- Solubility and Stability : Ethyl esters (e.g., 1049004-32-1) generally exhibit higher organic solubility than methyl analogs (e.g., 331958-90-8) due to increased hydrophobicity .
- Hazard Profile : All analogs share similar hazards (H315, H319, H335), indicating skin/eye irritation and respiratory sensitivity. Storage recommendations (inert atmosphere, 2–8°C) are consistent across derivatives .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s boronate at C3 on cyclohex-2-ene may offer steric advantages in coupling reactions compared to C4-substituted analogs (e.g., 1049004-32-1), where accessibility of the boron center could be hindered .
- Synthetic Flexibility : Methyl ester analogs (e.g., 331958-90-8) are easier to hydrolyze than ethyl esters, enabling post-functionalization in multistep syntheses .
Biological Activity
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Structure and Composition
The compound's IUPAC name is (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate. Its molecular formula is with a molecular weight of 226.08 g/mol. The structure includes a dioxaborolane moiety which is known for its reactivity in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.08 g/mol |
| CAS Number | 1009307-13-4 |
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, influencing their function.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
- Antibacterial Properties : The compound has shown potential antibacterial activity against various strains of bacteria, making it a candidate for further exploration in antibiotic development.
Toxicity Profile
The toxicity of this compound has been assessed through various studies. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315). These findings indicate the necessity for careful handling and further evaluation of its safety profile in biological applications .
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation.
Study 2: Antibacterial Efficacy
A separate investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both bacterial strains. These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Q & A
Basic Synthesis and Purification
Q: What are the optimized synthetic routes for preparing Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate, and how does steric hindrance influence yield? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification of pre-functionalized cyclohexene intermediates. For example, cesium carbonate in anhydrous THF is used to activate phenolic intermediates for alkylation with ethyl bromoacetate, followed by purification via silica gel chromatography (pentane/EtOAc gradients with 1% EtN) . Steric hindrance from the tetramethyl dioxaborolane group may reduce reaction efficiency, necessitating extended reflux times or elevated temperatures.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | CsCO, THF, reflux | 33–40% | |
| Purification | SiO, pentane/EtOAc (5:1→1:1) | >95% purity |
Structural Characterization
Q: Which advanced techniques are critical for resolving the stereoelectronic properties of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles and torsional strain in the cyclohexene ring. SHELX software refines crystallographic data, while B NMR confirms boronic ester integrity (δ ~30 ppm for dioxaborolanes). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in analogous compounds (e.g., [M+Na] = 369.2203) .
Cross-Coupling Reactivity
Q: How does the tetramethyl dioxaborolane group influence Suzuki-Miyaura coupling efficiency compared to other boronates? A: The electron-donating methyl groups stabilize the boronate, enhancing oxidative addition to Pd(0) catalysts. However, steric bulk may slow transmetallation. Optimized conditions use Pd(PPh)/NaCO in dioxane/water (3:1) at 80°C . For comparison, less hindered arylboronates achieve >90% yields under similar conditions, whereas this compound may require 18–24 hours for >70% conversion .
Computational Modeling
Q: How can DFT calculations predict regioselectivity in subsequent functionalization reactions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the cyclohexene double bond (C2–C3) shows high electrophilicity (f = 0.12), favoring epoxidation or dihalogenation. Molecular docking studies (AutoDock Vina) further assess binding to enzymatic targets, such as PPARγ, with ∆G values ≤ −8.2 kcal/mol .
Stability and Degradation
Q: What are the primary degradation pathways under ambient conditions, and how can they be mitigated? A: Hydrolysis of the boronate ester is the main degradation route, accelerated by moisture. Accelerated stability studies (40°C/75% RH) show <5% degradation over 14 days when stored in argon-sealed vials with molecular sieves. NMR monitoring reveals intact dioxaborolane signals (δ 1.3 ppm for methyl groups) .
Mechanistic Insights
Q: What experimental evidence supports a radical pathway in photochemical modifications of this compound? A: ESR spectroscopy detects TEMPO-trapped carbon-centered radicals during UV irradiation (λ = 365 nm). Kinetic isotope effects (KIE = 1.8) confirm C–H abstraction at the cyclohexene β-position, consistent with DFT-predicted bond dissociation energies (BDE = 85 kcal/mol) .
Comparative Reactivity
Q: How does this boronate compare to tert-butyl or morpholine-substituted analogs in C–H borylation? A: The tetramethyl group increases steric demand, reducing turnover frequency (TOF) by ~40% compared to tert-butyl analogs. However, it improves regioselectivity in allylic C–H borylation (3:1 meta:para) due to restricted boron mobility. Catalytic systems with [Ir(COD)OMe]/dtbpy achieve 65% yield .
Multi-Step Synthesis Applications
Q: What strategies enable the integration of this compound into tandem cyclization-borylation sequences? A: Pd-catalyzed oxidative carbocyclization with enallenes forms cyclobutene derivatives. For example, (Z)-ethyl 3-(cyclohex-1-en-1-yl(boronate)methylene)hex-5-enoate is synthesized in 72% yield using Pd(OAc)/benzoquinone in toluene at 110°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
